molecular formula C14H8BrClFN3 B3477704 6-bromo-N-(3-chloro-4-fluorophenyl)-4-quinazolinamine

6-bromo-N-(3-chloro-4-fluorophenyl)-4-quinazolinamine

Cat. No. B3477704
M. Wt: 352.59 g/mol
InChI Key: BMPNEWUJXFSCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(3-chloro-4-fluorophenyl)-4-quinazolinamine is a chemical compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chloro-4-fluorophenyl)-4-quinazolinamine involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinases, which are involved in various cellular processes, including cell proliferation and differentiation. It has also been shown to inhibit the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
6-bromo-N-(3-chloro-4-fluorophenyl)-4-quinazolinamine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects and to improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-N-(3-chloro-4-fluorophenyl)-4-quinazolinamine in lab experiments include its potent and selective inhibitory activity, its ability to induce cell cycle arrest and apoptosis, and its potential therapeutic applications. However, its limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 6-bromo-N-(3-chloro-4-fluorophenyl)-4-quinazolinamine. One potential direction is to investigate its potential use in combination therapy with other anti-cancer agents. Another potential direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to investigate its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity in vivo.

Scientific Research Applications

6-bromo-N-(3-chloro-4-fluorophenyl)-4-quinazolinamine has been extensively studied for its potential applications in scientific research. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has also been investigated for its potential use as a diagnostic tool in various imaging techniques.

properties

IUPAC Name

6-bromo-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClFN3/c15-8-1-4-13-10(5-8)14(19-7-18-13)20-9-2-3-12(17)11(16)6-9/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPNEWUJXFSCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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